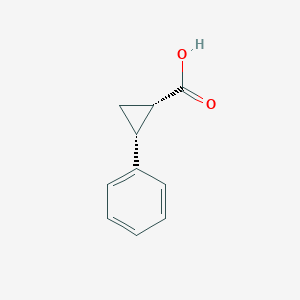
(1S,2R)-2-Phenylcyclopropanecarboxylic acid
Descripción general
Descripción
“(1S,2R)-2-Phenylcyclopropanecarboxylic acid” is a chemical compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 .
Synthesis Analysis
The synthesis of “this compound” involves the resolution of racemate. Commercially purchased cis-2-phenylcyclopropanecarboxylic acid was separated into constituent enantiomers using SFC (Chiralpak AD-H, C02/Methanol 8:2, 3 mL/min, 100 bar) .Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” is slightly soluble (1.3 g/L) at 25 ºC . It has a density of 1.250±0.06 g/cm3 at 20 ºC 760 Torr . The melting point of this compound is 83-84 ºC .Aplicaciones Científicas De Investigación
Configuration and Stereochemistry
(1S,2R)-2-Phenylcyclopropanecarboxylic acid's stereochemistry and absolute configuration have been a subject of interest. The absolute configuration of this compound, along with similar structures, was established by correlating it with known configurations of related compounds (Inouye, Sugita, & Walborsky, 1964), (Aratani, Nakanisi, & Nozaki, 1970).
Biotransformation and Synthesis
This compound has been used in the study of biotransformation, where it is obtained through enantioselective hydrolysis of racemic trans- and cis-2-arylcyclopropanecarbonitriles. This process has highlighted the impact of substituents on the benzene ring in terms of reaction rate and enantioselectivity (Wang & Feng, 2002).
Application in Bioactive Compound Synthesis
Its cyclopropane ring has been used in the synthesis of biologically active compounds. For instance, it's used in designing conformationally restricted analogues of histamine, which has implications in biological activity and research (Kazuta, Matsuda, & Shuto, 2002).
Role in Asymmetric Synthesis
This compound plays a role in the asymmetric synthesis of various compounds. Its configuration has been used to establish the absolute configurations of other chiral cyclopropanes (Nishiyama, Oda, & Inouye, 1974).
Safety and Hazards
Handling “(1S,2R)-2-Phenylcyclopropanecarboxylic acid” requires several safety precautions. It is advised to keep the product away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition sources. The product should be kept away from clothing and combustible materials. It should not be allowed to contact with air or water due to the risk of violent reaction and possible flash fire .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been found to target enzymes like beta-lactamase in organisms like escherichia coli .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its target enzyme to inhibit its activity .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in inflammation and immune response .
Pharmacokinetics
Approximately 55% of the dose was excreted in urine as unchanged milnacipran .
Result of Action
Similar compounds have been found to have anti-inflammatory activity .
Análisis Bioquímico
Biochemical Properties
(1S,2R)-2-Phenylcyclopropanecarboxylic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes such as beta-lactamase, which is involved in antibiotic resistance mechanisms . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, this compound can interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acid ceramidase can modulate sphingolipid metabolism, affecting cell fate decisions such as apoptosis and angiogenesis . This compound can also impact the expression of genes involved in metabolic pathways, thereby altering cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, its interaction with beta-lactamase involves binding to the enzyme’s active site, inhibiting its function . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause changes in cellular functions, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as modulation of metabolic pathways and enhancement of cellular functions. At higher doses, it can cause toxic or adverse effects, including disruption of cellular homeostasis and induction of apoptosis . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as beta-lactamase, influencing the metabolism of antibiotics . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. These interactions can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical effects.
Propiedades
IUPAC Name |
(1S,2R)-2-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRJBFJBDEPW-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23020-18-0, 939-89-9 | |
| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1S-cis)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023020180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, CIS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V3W75X6M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1S-CIS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y6RJ2VZ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate](/img/structure/B3117911.png)
![3-bromo-5-[[1-(tert-butoxycarbonyl)-2(R)-pyrrolidinyl]methoxy]pyridine](/img/structure/B3117913.png)
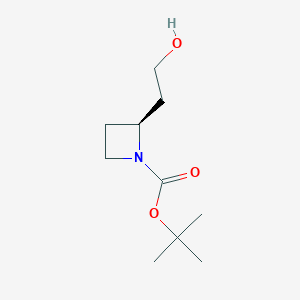
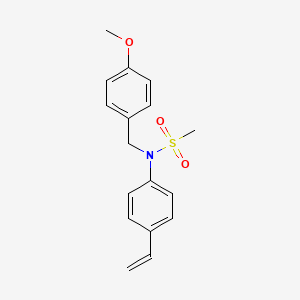


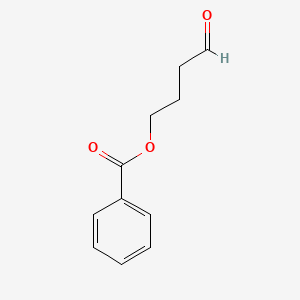
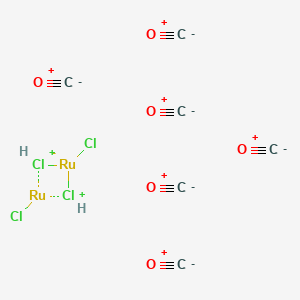

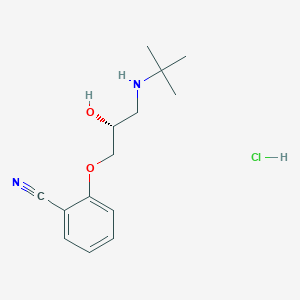
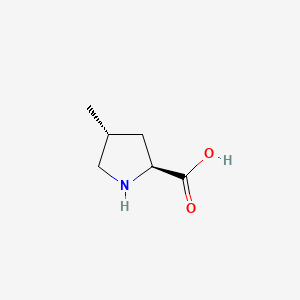

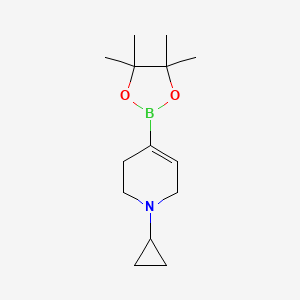
![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B3117999.png)
